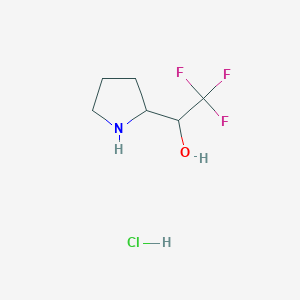

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyrrolidin-2-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)4-2-1-3-10-4;/h4-5,10-11H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVFTVZQDYZBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-51-9 | |

| Record name | 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coupling of Pyrrolidine with 2,2,2-Trifluoroethyl Amine or Derivatives

A key approach involves reacting a pyrrolidine carboxylic acid derivative with 2,2,2-trifluoroethyl amine in the presence of coupling agents to form the corresponding amide intermediate, which can be further transformed into the target compound.

Example process from patent WO2021005484A1 :

- A protected pyrrolidine-3-carboxylic acid derivative (Formula VI) is converted to an activated intermediate (Formula VII).

- This intermediate is reacted with 2,2,2-trifluoroethyl amine using coupling agents such as EDCI or similar carbodiimides to yield the amide (Formula VIII).

- Subsequent transformations, including halogenation and reduction steps, lead to the formation of the trifluoroethyl-substituted pyrrolidine derivative.

- Final conversion to hydrochloride salt is achieved by treatment with HCl in suitable solvents.

This method is notable for its efficiency and scalability in pharmaceutical manufacturing, as it allows for selective introduction of the trifluoroethyl group with stereochemical control.

Epoxide Ring Opening with Pyrrolidine Derivatives

Another method involves the nucleophilic ring opening of trifluoromethyl-substituted epoxides by pyrrolidine or its derivatives.

Procedure from RSC supplementary data :

- 2,2-Dimethyloxirane or similar trifluoromethyl epoxides are reacted with pyrrolidin-2-yl amines under heating (e.g., 90 °C in ethanol).

- The nucleophilic nitrogen attacks the less hindered carbon of the epoxide, opening the ring and forming the 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethanol skeleton.

- The product is isolated by preparative HPLC or crystallization.

- Conversion to the hydrochloride salt is performed by treatment with HCl in dioxane or similar solvents.

This approach allows direct installation of the trifluoroethanol moiety with good regioselectivity and moderate yields.

Reduction of Amides or Ketones Bearing Trifluoroethyl Groups

Reduction of amides or ketones containing trifluoroethyl substituents to the corresponding alcohols is also a viable route.

-

- Amides derived from pyrrolidine and trifluoroacetyl groups are reduced using borane complexes (e.g., borane-dimethylsulfide) in tetrahydrofuran at controlled temperatures.

- This reduction selectively converts the carbonyl to the hydroxyl group, yielding the trifluoro-substituted ethan-1-ol.

- The hydrochloride salt is then formed by acid treatment.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The coupling method is preferred in industrial settings due to its control over stereochemistry and ability to produce pharmaceutically acceptable salts with high purity.

- Epoxide ring opening provides a more direct synthetic route but often requires chromatographic purification and may have lower overall yields.

- Reduction methods are useful when the intermediate amide or ketone is readily available and can be selectively converted to the alcohol.

- Formation of the hydrochloride salt is typically achieved by treatment with hydrogen chloride in dioxane or aqueous media, improving compound stability and crystallinity.

- The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, making these methods valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Neuroscience : It may act on neurotransmitter systems, particularly GABA receptors, due to its structural similarity to pyrrolidine derivatives. This application is significant for developing new treatments for neurological disorders.

- Analgesic and Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit analgesic effects and reduce inflammation, suggesting potential as a therapeutic agent in pain management.

Organic Synthesis

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride serves as an important intermediate in organic synthesis:

- Chiral Synthesis : The compound can be utilized as a chiral controller in asymmetric synthesis processes, influencing the stereochemistry of products formed during reactions.

- Ligand for Catalysis : It can function as a ligand for transition metals (e.g., palladium or rhodium), facilitating catalytic reactions essential in organic chemistry.

Research indicates that this compound interacts with various biological targets:

- Binding Affinity Studies : Interaction studies suggest effective binding with receptors involved in pain signaling pathways, which could lead to new analgesic drugs .

Case Study 1: Neurotransmitter Interaction

A study explored the effects of this compound on GABA receptor systems. Results indicated that the compound acts as a noncompetitive antagonist, providing insights into its mechanism of action and potential therapeutic applications in treating anxiety disorders.

Case Study 2: Synthesis of Chiral Compounds

In synthetic chemistry research, this compound was employed as a chiral auxiliary in the synthesis of complex molecules. The outcomes demonstrated improved yields and selectivity in producing desired stereoisomers compared to traditional methods.

| Application Area | Specific Use | Results/Implications |

|---|---|---|

| Neuroscience | GABA receptor modulation | Potential treatment for anxiety disorders |

| Organic Synthesis | Chiral synthesis | Enhanced yields and selectivity |

| Biological Activity | Binding studies with pain receptors | New pathways for analgesic drug development |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

A key structural analog is 2,2,2-trifluoro-1-(piperidin-2-yl)ethan-1-ol (), which replaces the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

- Ring Conformation: The pyrrolidine ring exhibits puckering (non-planar geometry) due to its smaller size, as described by Cremer and Pople’s generalized puckering coordinates . Piperidine, being larger, adopts a chair conformation, reducing steric strain.

- Basicity : Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.6) due to reduced electron donation from the smaller ring.

- Molecular Weight : The target compound (pyrrolidine derivative) has a lower molecular weight (~219.6 g/mol) compared to the piperidine analog (306.32 g/mol, ), impacting pharmacokinetic properties like diffusion rates.

Fluorinated vs. Non-Fluorinated Analogs

The non-fluorinated analog 1-(pyrrolidin-2-yl)ethan-1-ol () lacks the trifluoromethyl group. Differences include:

- Lipophilicity: The trifluoro group increases hydrophobicity (logP ~1.5 vs. ~0.2 for the non-fluorinated analog), enhancing membrane permeability.

- Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in biological systems.

- Acidity: The -CF₃ group withdraws electrons, making the hydroxyl proton more acidic (pKa ~9.5 vs. ~14 for non-fluorinated analogs).

Aromatic vs. Aliphatic Heterocycles

Pyridine-based analogs like (R)-2,2,2-Trifluoro-1-pyridin-2-yl-ethylamine hydrochloride () and 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride () replace pyrrolidine with aromatic rings. Key contrasts:

- Electronic Effects : Pyridine’s aromaticity introduces conjugation, reducing basicity (pKa ~3–5) compared to pyrrolidine.

- Hydrogen Bonding : Pyrrolidine’s saturated structure allows stronger hydrogen bonding with biological targets, whereas pyridine’s planar structure favors π-π stacking.

- Molecular Weight : Pyridine derivatives (e.g., 212.6 g/mol, ) are lighter than the target compound, affecting solubility and dosing.

Data Table: Structural and Functional Comparisons

Research Implications

- Drug Design: The pyrrolidine-trifluoroethanol motif balances solubility and lipophilicity, making it a candidate for central nervous system (CNS) drugs. Piperidine analogs may offer enhanced metabolic stability but face bioavailability challenges due to higher molecular weight.

- Synthetic Utility: Fluorinated pyrrolidine derivatives are valuable intermediates in organofluorine chemistry, enabling C–F bond-forming reactions under mild conditions .

- Conformational Studies : Computational modeling of pyrrolidine puckering () aids in predicting binding affinities for enzyme targets.

Biological Activity

2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride (CAS No. 1825323-45-2) is a fluorinated alcohol derivative featuring a pyrrolidine moiety. Its unique chemical structure, characterized by the presence of trifluoromethyl and pyrrolidine groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10F3NO

- Molecular Weight : 169.15 g/mol

- SMILES : C1CC(NC1)C(C(F)(F)F)O

- InChI Key : FRCMYJLVRLEIBR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antibacterial agent and its interaction with biological systems.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the following mechanisms are proposed based on related compounds:

- Cell Membrane Disruption : The presence of trifluoromethyl groups may enhance the lipophilicity of the molecule, allowing it to integrate into bacterial membranes and disrupt membrane integrity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis .

- Alteration of Metabolic Pathways : The pyrrolidine ring may interact with various metabolic pathways within microbial cells, leading to impaired growth or cell death.

Case Studies and Research Findings

While direct case studies specifically targeting this compound are scarce, related research provides insights into its potential applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of pyrrolidine derivatives with trifluoroacetyl precursors. Optimization includes adjusting pH, temperature (e.g., 0–50°C for HCl salt formation ), and catalysts (e.g., palladium for hydrogenation). Recrystallization in polar solvents (water/ethanol mixtures) enhances purity (>95%) . Key parameters:

- Table 1 : Yield optimization under varying conditions

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd/C | 25 | EtOH | 65 |

| NaBH4 | 0–50 | H2O | 52.7 |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm trifluoromethyl and pyrrolidine proton environments .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and hydrogen bonding (e.g., HCl salt interactions) .

- IR spectroscopy : Peaks at 3300 cm (O–H stretch) and 1150 cm (C–F stretch) validate functional groups .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s physicochemical properties?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers, while DFT calculations predict energy barriers for ring puckering . For example:

- Table 2 : Puckering amplitudes in related pyrrolidine derivatives

| Compound | Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| (S)-enantiomer | 0.45 | 144 |

| (R)-enantiomer | 0.48 | 138 |

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., proton coupling in NMR vs. X-ray bond lengths) require:

- Variable-temperature NMR : Assess dynamic effects (e.g., ring inversion) .

- Multi-conformer crystallographic refinement : SHELXL models disorder or thermal motion .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic attack sites. Solvent effects (PCM model) refine predictions for aqueous or ethanol systems .

Q. What strategies identify and quantify synthetic impurities?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients resolve impurities (e.g., dehalogenated byproducts) .

- Table 3 : Common impurities and retention times

| Impurity | Retention Time (min) | m/z |

|---|---|---|

| Des-trifluoro derivative | 8.2 | 156 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.